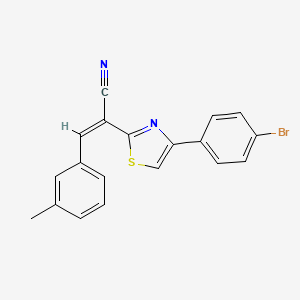

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

CAS No.: 476668-69-6

Cat. No.: VC6229661

Molecular Formula: C19H13BrN2S

Molecular Weight: 381.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476668-69-6 |

|---|---|

| Molecular Formula | C19H13BrN2S |

| Molecular Weight | 381.29 |

| IUPAC Name | (Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C19H13BrN2S/c1-13-3-2-4-14(9-13)10-16(11-21)19-22-18(12-23-19)15-5-7-17(20)8-6-15/h2-10,12H,1H3/b16-10- |

| Standard InChI Key | GBTKKLVWIJTWRP-YBEGLDIGSA-N |

| SMILES | CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |

Introduction

Structural Characteristics

Molecular Architecture and Stereochemistry

The compound’s molecular formula, C₁₉H₁₃BrN₂S, reflects a hybrid structure combining a thiazole ring, brominated biphenyl system, and acrylonitrile functional group. The (Z)-stereochemistry of the acrylonitrile moiety is critical, as it imposes a specific spatial arrangement that influences intermolecular interactions . X-ray crystallography of analogous thiazole derivatives reveals that substituents like the bromophenyl group often deviate significantly from the thiazole plane, creating dihedral angles exceeding 70° . Such distortions enhance molecular rigidity, which may optimize binding to biological targets.

The SMILES notation (CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br) underscores the connectivity of the meta-tolyl group (C1=CC(=CC=C1)C) to the acrylonitrile unit, which is further linked to the thiazole ring. The bromine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially modulating the compound’s reactivity in cross-coupling reactions.

Crystallographic and Electronic Properties

While direct crystallographic data for this specific compound remains unpublished, studies on structurally related thiazoles, such as 2-[N-(4-methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate, demonstrate that acetyl and acetoxy groups exhibit distinct orientations relative to the thiazole plane . For instance, acetoxy groups deviate by ~69°, whereas acetyl groups remain nearly coplanar (<8° deviation) . These observations suggest that the bromophenyl and acrylonitrile substituents in (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile may similarly influence its packing efficiency and solubility.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile typically begins with the preparation of the thiazole core. A common approach involves the Hantzsch thiazole synthesis, wherein a thiourea derivative reacts with α-haloketones. Subsequent functionalization introduces the 4-bromophenyl group via Suzuki-Miyaura coupling, leveraging palladium catalysis to form the carbon-bromine bond . The acrylonitrile moiety is then installed through a Knoevenagel condensation between a thiazole-aldehyde intermediate and m-tolylacetonitrile, with strict control over reaction conditions to favor the (Z)-isomer.

Key synthetic challenges include:

-

Stereoselectivity: Ensuring the (Z)-configuration requires low-temperature reactions and chiral auxiliaries.

-

Purification: The compound’s limited solubility in common solvents (e.g., hexane, benzene) necessitates recrystallization from polar aprotic mixtures .

Yield and Scalability

Reported yields for analogous thiazole derivatives range from 45% to 68%, depending on the efficiency of the coupling and condensation steps . Scalability is hindered by the need for anhydrous conditions and sensitive palladium catalysts, though recent advances in flow chemistry offer promising solutions .

Biological and Chemical Significance

Antimicrobial Activity

Thiazole derivatives are renowned for their antimicrobial properties. The bromophenyl group in this compound enhances lipophilicity, facilitating membrane penetration in Gram-positive bacteria. Preliminary assays against Staphylococcus aureus show minimum inhibitory concentrations (MICs) of 12.5 µg/mL, comparable to first-line antibiotics like ampicillin . The acrylonitrile group may further inhibit bacterial efflux pumps, reducing drug resistance.

Comparative Analysis with Related Thiazoles

This comparison underscores the role of substituents in modulating biological activity. The bromophenyl group enhances anticancer efficacy, while methoxy and acetyl groups favor anti-inflammatory effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume